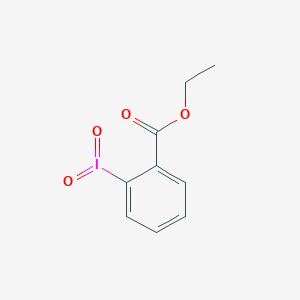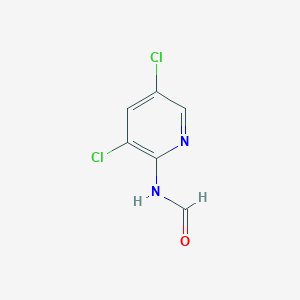
N-(3,5-Dichloropyridin-2-yl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-Dichloropyridin-2-yl)formamide is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of two chlorine atoms at the 3 and 5 positions of the pyridine ring and a formamide group at the 2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dichloropyridin-2-yl)formamide typically involves the reaction of 3,5-dichloropyridine with formamide under specific conditions. One common method includes heating 3,5-dichloropyridine with formamide in the presence of a catalyst such as phosphorus oxychloride (POCl3) to facilitate the formation of the formamide group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Dichloropyridin-2-yl)formamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The formamide group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
N-(3,5-Dichloropyridin-2-yl)formamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It serves as a tool for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of N-(3,5-Dichloropyridin-2-yl)formamide involves its interaction with specific molecular targets. The formamide group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloropyridine: Lacks the formamide group but shares the dichloropyridine core structure.
N-(3,5-Dichloropyridin-4-yl)formamide: Similar structure but with the formamide group at the 4 position instead of the 2 position.
Uniqueness
N-(3,5-Dichloropyridin-2-yl)formamide is unique due to the specific positioning of the formamide group, which can influence its reactivity and interactions with other molecules. This unique structure allows for distinct applications in various fields, making it a valuable compound for scientific research .
Properties
CAS No. |
713116-92-8 |
|---|---|
Molecular Formula |
C6H4Cl2N2O |
Molecular Weight |
191.01 g/mol |
IUPAC Name |
N-(3,5-dichloropyridin-2-yl)formamide |
InChI |
InChI=1S/C6H4Cl2N2O/c7-4-1-5(8)6(9-2-4)10-3-11/h1-3H,(H,9,10,11) |
InChI Key |
XAROOCXUVPWBFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NC=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Urea, [[(1,1-dimethylethyl)imino]methyl]trimethyl-](/img/structure/B15159337.png)
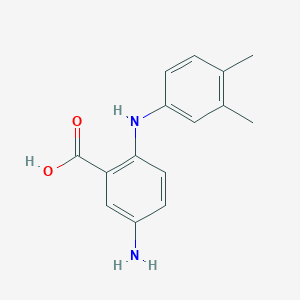

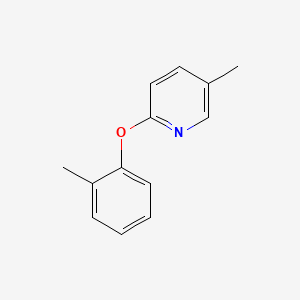
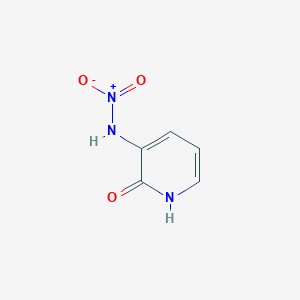

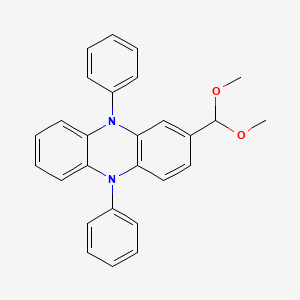
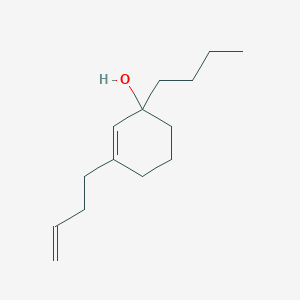
![Methyl [(1R)-1-(2H-1,3-benzodioxol-5-yl)-3-oxobutyl]carbamate](/img/structure/B15159368.png)
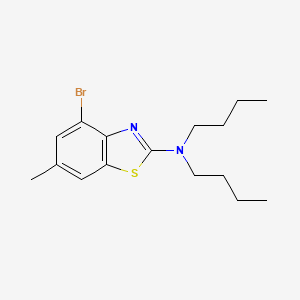
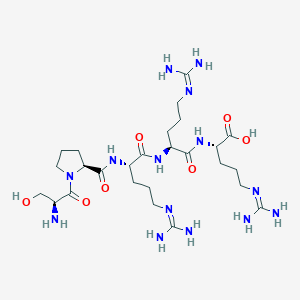
![Urea, N'-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-dipropyl-](/img/structure/B15159397.png)
![2,4-Dichloro-1-[dichloro(4-chlorophenyl)methyl]benzene](/img/structure/B15159399.png)
